Product packaging for 2,3-Dimethoxy-6-nitroacetophenone(Cat. No.:)

2,3-Dimethoxy-6-nitroacetophenone

Cat. No.: B14800315
M. Wt: 225.20 g/mol
InChI Key: HBPUUGQPYGXKEJ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-nitroacetophenone is a high-value chemical intermediate extensively used in pharmaceutical research, particularly in the synthesis of targeted anti-tumor agents. Its primary research application is as a key building block in the multi-step synthesis of Tivozanib (AV-951), a potent investigational drug that acts as a multi-target anti-angiogenesis inhibitor . In this synthetic pathway, this compound serves as a precursor that is subsequently reduced to 2-amino-4,5-dimethoxyacetophenone, a crucial intermediate for constructing the quinazoline core of the final active pharmaceutical ingredient (API) . Tivozanib primarily targets vascular endothelial growth factor receptors (VEGFR1, 2, and 3), and its development is focused on treating conditions like renal cell carcinoma . Researchers value this compound for its role in enabling a synthetic route that features mild reaction conditions, high yield, and suitability for industrial scale-up . This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO5 B14800315 2,3-Dimethoxy-6-nitroacetophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-methoxy-1-(5-methoxy-2-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO5/c1-15-6-10(12)8-5-7(16-2)3-4-9(8)11(13)14/h3-5H,6H2,1-2H3

InChI Key

HBPUUGQPYGXKEJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethoxy 6 Nitroacetophenone

Established Reaction Pathways

Traditional synthesis of 2,3-Dimethoxy-6-nitroacetophenone is rooted in well-established reaction pathways that have been foundational in organic chemistry for decades. These methods, while effective, often involve harsh conditions and generate significant waste.

Electrophilic Aromatic Nitration of Dimethoxyacetophenone Precursors

The most direct route to this compound involves the nitration of its immediate precursor, 2,3-dimethoxyacetophenone. This reaction falls under the broad class of electrophilic aromatic substitutions.

The standard method for introducing a nitro group onto an aromatic ring is through the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comlibretexts.orgyoutube.com

The reaction is typically performed at low temperatures (e.g., -15 °C to 0 °C) to control the exothermic nature of the nitration and to minimize the formation of by-products. google.comchemicalbook.communi.cz The 2,3-dimethoxyacetophenone is dissolved in a suitable solvent, and the cooled mixed acid is added dropwise. After the reaction is complete, the mixture is typically poured into ice water to precipitate the solid product, which can then be collected by filtration. A similar procedure is used for the nitration of 4,5-dimethoxyacetophenone, where the reaction mixture is cooled in an ice-water bath before the dropwise addition of fuming nitric acid. mdpi.comresearchgate.net

Table 1: Typical Conditions for Mixed Acid Nitration

Parameter Condition Purpose
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ Generates NO₂⁺ electrophile masterorganicchemistry.com
Substrate 2,3-Dimethoxyacetophenone The aromatic precursor
Temperature Low (e.g., -15°C to 5°C) To control exothermicity and side reactions google.communi.cz

| Workup | Quenching with ice water | Precipitates the product and dilutes the strong acid |

The position of nitration on the 2,3-dimethoxyacetophenone ring is dictated by the directing effects of the existing substituents: the two methoxy (B1213986) (-OCH₃) groups and the acetyl (-COCH₃) group.

Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. libretexts.org The methoxy group at position 2 directs towards positions 1 (occupied), 3 (occupied), and 4. The methoxy group at position 3 directs towards positions 2 (occupied), 4, and 6.

Acetyl Group (-COCH₃): This is a deactivating, meta-directing group, withdrawing electron density from the ring. It directs incoming electrophiles to position 5.

The combined influence of these groups determines the final position of the incoming nitro group. The positions ortho and para to the strongly activating methoxy groups (positions 4 and 6) are the most electronically enriched and thus the most likely sites for electrophilic attack. libretexts.org Between these two positions, the nitration occurs predominantly at the 6-position. This is attributed to the steric hindrance at the 4-position, which is situated between two existing substituents (the methoxy group at position 3 and the acetyl group at position 1). The 6-position is sterically less hindered, making it the favored site for the attachment of the nitro group. The strong directing power of the two activating methoxy groups overrides the meta-directing effect of the deactivating acetyl group.

Oxidation-Based Routes from Substituted Ethylbenzene (B125841) Derivatives

An alternative synthetic strategy involves the oxidation of a pre-functionalized ethylbenzene derivative. In this pathway, a molecule such as 2,3-dimethoxy-6-nitroethylbenzene would be synthesized first, followed by the oxidation of the ethyl side-chain to an acetyl group.

This approach is less common for this specific compound but is a known transformation for analogous structures. For instance, o-nitroacetophenone can be synthesized by the oxidation of o-nitroethylbenzene. chemicalbook.com Various oxidizing agents can be employed for the conversion of an ethyl group to a ketone, although the specific conditions would need to be optimized for the highly substituted substrate.

Table 2: Potential Oxidation Reagents for Ethyl to Acetyl Conversion

Reagent System Description
Potassium Permanganate (KMnO₄) A strong oxidizing agent, often used under basic or acidic conditions.
Chromium-based reagents (e.g., CrO₃) Effective but generate toxic chromium waste.

Acylation Reactions in Precursor Synthesis (e.g., Friedel-Crafts Acylation)

The synthesis of the key precursor, 2,3-dimethoxyacetophenone, is commonly achieved via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole). researchgate.netlibretexts.org This electrophilic aromatic substitution reaction introduces an acetyl group onto the veratrole ring.

The reaction involves treating 1,2-dimethoxybenzene with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The Lewis acid activates the acetylating agent, forming a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich aromatic ring. umkc.edu The two methoxy groups in veratrole are ortho, para-directing. Since the para position (position 4) is sterically more accessible than the ortho position (position 3), the major product of this reaction is typically 3,4-dimethoxyacetophenone. However, by carefully controlling reaction conditions, the 2,3-dimethoxyacetophenone isomer can be obtained, which then serves as the starting material for the subsequent nitration step.

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient processes. For the synthesis of nitroaromatic compounds like this compound, research has explored alternatives to the traditional mixed-acid system, which is corrosive and produces significant nitrogen oxide emissions and acidic waste.

Advanced approaches focus on achieving high regioselectivity under milder conditions. rsc.org This can involve using alternative nitrating agents or employing catalysts that can facilitate the reaction without the need for large quantities of strong acids. For example, the use of zeolites as catalysts in nitration reactions has been shown to improve regioselectivity, particularly favoring the formation of the para-isomer in certain cases by exploiting shape-selectivity within the zeolite pores. uncw.edu Another approach involves using aqueous solutions of sodium dodecylsulfate with dilute nitric acid, which has been reported as a mild and highly regioselective medium for the nitration of some aromatic compounds. rsc.org While not yet specifically documented for this compound, these green chemistry principles represent the future direction for the synthesis of such compounds.

Catalytic Strategies for Nitration

Catalytic nitration offers an alternative to the classical method of using a mixture of concentrated nitric and sulfuric acids, aiming to improve selectivity and reduce the harshness of reaction conditions. The nitration of electron-rich acetophenones is influenced by the directing effects of the substituents on the aromatic ring. In the case of dimethoxyacetophenones, the reaction can sometimes lead to ipso substitution, where a substituent other than hydrogen is replaced by the nitro group. researchgate.net

The choice of catalyst and nitrating agent is crucial in directing the regioselectivity of the nitration. For instance, in the nitration of other dimethoxyacetophenone isomers, various nitrating systems have been employed. A study on the electrophilic nitration of electron-rich disubstituted acetophenones demonstrated that the product distribution is highly dependent on the reaction conditions. researchgate.net While specific catalysts for the targeted synthesis of this compound are not detailed in the available literature, related transformations suggest that acid catalysts are generally employed. A patent for the preparation of other nitroacetophenones describes the use of catalysts such as N,N-dimethylformamide, triethylamine, N-dimethylaniline, and pyridine (B92270) in conjunction with a chlorinating agent, followed by subsequent reaction steps. google.com Another patented method for nitrating acetophenone (B1666503) derivatives utilizes a catalyst consisting of a metal (like iron) or a metal compound, or an inorganic acid (such as sulfuric acid) with oxygen or air containing nitrogen oxide and ozone as the nitrating agent.

A green synthesis method for 2-hydroxy-3-nitroacetophenone from m-nitroacetophenone employs a metal salt catalyst in a carboxylic acid solvent to achieve directional hydroxylation, showcasing how catalysts can be used for selective functionalization on a nitroacetophenone core. google.com

Table 1: Examples of Catalytic Nitration of Acetophenone Derivatives

Starting MaterialNitrating Agent/CatalystProduct(s)Reference
3',4'-DimethoxyacetophenoneHNO₃/H₂SO₄2-Nitro-4,5-dimethoxyacetophenone and 6-Nitro-3,4-dimethoxyacetophenone researchgate.net
2',5'-DimethoxyacetophenoneHNO₃/H₂SO₄2',5'-Dimethoxy-4'-nitroacetophenone and 2',5'-Dimethoxy-6'-nitroacetophenone acs.org
o-Nitrobenzoic acidThionyl chloride, then diethyl malonate with magnesium alkoxideo-Nitroacetophenone google.com
m-NitroacetophenoneMetal salt catalyst in carboxylic acid2-Hydroxy-3-nitroacetophenone google.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not available, the application of this technology to the nitration of other aromatic ketones and related condensation reactions is well-documented. For example, a rapid and environmentally friendly microwave-assisted nitration of phenol (B47542) to p-nitrophenol has been achieved using calcium nitrate (B79036) and acetic acid as the nitrating agents. researchgate.net In another instance, the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines was developed under microwave irradiation from ethyl 2-acyl-4,5-dimethoxyphenylacetates. researchgate.net

The Claisen-Schmidt condensation, a related reaction involving acetophenones, has also been successfully performed using microwave irradiation. For instance, the synthesis of chalcones from o-hydroxy acetophenones and aromatic aldehydes was achieved in 3-5 minutes under solvent-free conditions using anhydrous K₂CO₃ as a catalyst. researchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of Related Compounds

Reaction TypeStarting MaterialsReagents/ConditionsProductReaction TimeYieldReference
NitrationPhenolCa(NO₃)₂, Acetic Acid, Microwavep-Nitrophenol1 min89% researchgate.net
CyclizationEthyl 2-acyl-4,5-dimethoxyphenylacetatesNH₄OAc, Microwave1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolinesNot specifiedGood to excellent researchgate.net
Condensationo-Hydroxy acetophenones, Aromatic aldehydesAnhydrous K₂CO₃, Microwave, Solvent-freeChalcones3-5 min85-90% researchgate.net
Condensation2'-hydroxy acetophenone, 4-aminodimethyl benzaldehydePiperidine, Ethanol (B145695), Microwave, 120W, 100°CChalcone (B49325) dye30 min87% nih.gov

Ultrasonic-Assisted Synthetic Methodologies

The use of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to chemical effects. researchgate.netnih.gov

Specific ultrasonic-assisted methods for the synthesis of this compound have not been reported. However, ultrasound has been successfully applied to the nitration of other aromatic compounds. For instance, the nitration of phenols using nitric acid and zinc chloride under ultrasonic conditions has been shown to be efficient and regioselective. researchgate.net In another study, the ultrasound-assisted synthesis of various 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives was achieved in ethanol with p-TSA as a catalyst, highlighting the broad applicability of this technique. nih.gov

Furthermore, ultrasound has been employed in the synthesis of other heterocyclic compounds. A one-pot, three-component synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] google.comacs.orgchemicalbook.comdiazaphosphole-6-carboxylates was carried out under ultrasonic irradiation, affording high yields in a short timeframe. nih.govrsc.org

Table 3: Examples of Ultrasound-Assisted Synthesis

Reaction TypeStarting MaterialsReagents/ConditionsProductKey AdvantagesReference
NitrationPhenolsHNO₃, ZnCl₂, UltrasoundNitrophenolsEfficient, Regioselective researchgate.net
Condensation1,3-Indandione, Isatins/Acenaphthylene-1,2-dione/Ninhydrinp-TSA, Ethanol, Ultrasound2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivativesInexpensive catalyst, Easy work-up, Good yields nih.gov
Multi-component reactionEthyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehydes, Ethyl dichlorophosphiteTriethylamine, THF, Ultrasound, 50°C2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] google.comacs.orgchemicalbook.comdiazaphosphole-6-carboxylatesHigh yields, Short reaction time nih.govrsc.org
Aldol (B89426) Condensation1,2-Diphenylethanone, Substituted benzaldehydesNa₂HPO₄, Ultrasound(E)-1,2,3-triphenylprop-2-en-1-onesHigh yields (>85%) researchgate.net

Mechanochemical Synthesis Techniques

Mechanochemistry involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. This technique is considered a green chemistry approach as it can reduce or eliminate the need for solvents, leading to less waste. researchgate.net

While there are no specific reports on the mechanochemical synthesis of this compound, the mechanochemical nitration of other aromatic compounds has been explored. For example, a solvent-free method for the synthesis of p-nitro calix nih.govarene from p-tert-butyl calix nih.govarene has been developed using mechanical activation in a planetary ball mill. researchgate.net This approach significantly reduced the reaction time compared to conventional methods.

Mechanochemical methods have also been applied to the synthesis of other complex molecules. The synthesis of chemoreceptors containing a Schiff base motif has been achieved by grinding the reactants in a mortar, sometimes with a small amount of liquid to facilitate the reaction (liquid-assisted grinding, LAG). nih.gov

Solvent-Minimizing and Solvent-Free Reaction Conditions

Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions can lead to cleaner products, easier work-up procedures, and reduced environmental impact. researchgate.net

As mentioned in the sections on microwave and mechanochemical synthesis, these techniques are often amenable to solvent-free conditions. For instance, the microwave-assisted Claisen-Schmidt condensation of o-hydroxy acetophenones with aromatic aldehydes was successfully carried out without a solvent. researchgate.net Similarly, the mechanochemical synthesis of p-nitro calix nih.govarene is a solvent-free process. researchgate.net

A patent describes a process for nitrating aromatic compounds without the need for a solid catalyst or organic solvents by reacting a concentrated nitric acid with an anhydride to produce a reactive intermediate. google.com

Table 4: Examples of Solvent-Free or Solvent-Minimizing Syntheses

MethodologyReaction TypeStarting MaterialsReagents/ConditionsKey AdvantageReference
Microwave-assistedCondensationo-Hydroxy acetophenones, Aromatic aldehydesAnhydrous K₂CO₃Solvent-free, Rapid researchgate.net
MechanochemicalNitrationp-tert-Butyl calix nih.govareneHNO₃, Glacial acetic acid, Dichloromethane (as reactant carrier)Reduced reaction time researchgate.net
ConventionalNitrationAromatic compoundConcentrated HNO₃, AnhydrideNo inert organic solvent google.com

Biocatalytic Approaches in Related Chemical Transformations

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, making them an attractive green alternative to traditional chemical methods. researchgate.net

There are no specific reports of the biocatalytic synthesis of this compound. However, the field of biocatalytic nitration of aromatic compounds is an active area of research. Enzymes such as peroxidases have been shown to catalyze the nitration of phenolic compounds. For example, horseradish peroxidase (HRP) can catalyze the nitration of phenol and m-cresol (B1676322) in the presence of hydrogen peroxide and sodium nitrite. researchgate.net The main challenge with this approach is often controlling the regioselectivity, as mixtures of ortho and para isomers are typically formed. researchgate.net

Micellar Catalysis for Related Condensation Reactions

Micellar catalysis involves the use of surfactants in water to create micelles, which act as nanoreactors. These micelles can solubilize organic substrates in an aqueous medium, thereby accelerating reaction rates and enabling reactions that would otherwise require organic solvents. nih.govresearchgate.net This approach is particularly useful for condensation reactions.

While there is no specific literature on the use of micellar catalysis for the synthesis of this compound, this technique has been successfully applied to nucleophilic aromatic substitution (SNAAr) reactions, which are mechanistically related to some steps in nitration processes. nih.govresearchgate.net For example, the use of the nonionic surfactant TPGS-750-M in water has been shown to facilitate SNAr reactions with nitrogen, oxygen, and sulfur nucleophiles on aromatic and heteroaromatic substrates at or near room temperature. researchgate.net Micellar catalysis has also been employed in C-H bond functionalization reactions to form C-C bonds, such as the palladium-catalyzed ortho-C-H acylation of anilides with aldehydes in an aqueous solution of sodium dodecyl sulfate (B86663) (SDS). nih.gov

Reaction Pathways and Mechanistic Organic Chemistry Involving 2,3 Dimethoxy 6 Nitroacetophenone

Mechanistic Studies of Aromatic Nitration

The synthesis of 2,3-Dimethoxy-6-nitroacetophenone is typically achieved through the electrophilic aromatic substitution (SEAr) nitration of 2,3-dimethoxyacetophenone. The mechanism and regioselectivity of this reaction are dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

The two methoxy (B1213986) (-OCH3) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. The acetyl (-COCH3) group, conversely, is a deactivating, meta-directing group because it withdraws electron density from the ring. The nitration introduces a nitro (-NO2) group, a strong electron-withdrawing group, onto the ring.

The reaction proceeds via the formation of a nitronium ion (NO2+), usually from a mixture of nitric acid and sulfuric acid. This powerful electrophile is then attacked by the electron-rich aromatic ring. The regiochemical outcome—substitution at the C-6 position—is a result of the combined influence of the existing groups.

Position 6: This position is ortho to the C-2 methoxy group and meta to the C-1 acetyl group.

Position 4: This position is para to the C-1 acetyl group and meta to the C-2 methoxy group.

Position 5: This position is para to the C-2 methoxy group and meta to the C-1 acetyl group.

Attack at positions 5 and 6 is strongly favored by the activating methoxy groups. However, the C-6 position is sterically less hindered than the C-2 position (which is between two substituents). The formation of the sigma complex (or Wheland intermediate) is the rate-determining step. nih.gov The resonance structures for the intermediate formed by attack at C-6 are significantly stabilized by the electron-donating C-2 methoxy group. The directing effects are generally ranked: Activating Groups > Deactivating Groups. Therefore, the powerful ortho, para-directing methoxy groups primarily determine the position of substitution, leading to the formation of this compound. researchgate.netlibretexts.org Studies on similar electron-rich acetophenones confirm that nitration occurs at the most reactive position, which is governed by the activating groups. researchgate.net

Pathways for Reductive Transformations of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a key pathway to amino-substituted derivatives. A significant aspect of these transformations is the potential for chemoselectivity, where the nitro group is reduced in the presence of the also reducible ketone carbonyl group.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This six-electron reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net

R-NO2 → R-NO → R-NHOH → R-NH2

Various reducing agents can be employed, with the choice of reagent often determining the selectivity.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel with hydrogen gas is a common and clean method for reducing nitro groups. These conditions are generally mild enough to not affect the ketone.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic and effective methods for nitro group reduction. libretexts.org These conditions are highly selective for the nitro group over the carbonyl group. libretexts.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also achieve selective reduction.

Hydrosilanes: Iron(III) catalysts paired with silanes like triethoxysilane (B36694) have been shown to be highly chemoselective for the reduction of nitro groups in substrates containing other reducible functionalities like ketones and esters. researchgate.netchemistrysteps.com

The higher reactivity of the nitro group compared to the ketone under these conditions allows for the efficient synthesis of 6-amino-2,3-dimethoxyacetophenone. This chemoselectivity arises because the reduction of the nitro group often proceeds via single-electron transfers from a metal surface, a mechanism to which the nitro group is particularly susceptible due to its strong π-withdrawing nature. libretexts.org In contrast, the reduction of the carbonyl group to an alcohol typically requires a nucleophilic hydride attack, for which reagents like sodium borohydride (B1222165) are used. libretexts.org

Table 1: Common Reagents for Chemoselective Nitro Group Reduction
Reagent SystemDescriptionSelectivity
H₂, Pd/CCatalytic hydrogenation. A clean and efficient method.High for nitro group over ketone.
Fe / HClDissolving metal reduction. Cost-effective and widely used.Excellent for nitro group over ketone. libretexts.org
SnCl₂ / HClA classic method for selective nitro reduction.High for nitro group over ketone.
Fe(III) catalyst / (EtO)₃SiHModern catalytic system using a silane (B1218182) as the reductant.Excellent chemoselectivity for nitro groups over ketones, esters, and other groups. researchgate.netchemistrysteps.com

Nucleophilic Addition and Subsequent Reactions

The carbonyl group of the acetophenone (B1666503) moiety in this compound is an electrophilic center, susceptible to nucleophilic addition reactions. masterorganicchemistry.com The reactivity of this carbonyl carbon is modulated by the electronic effects of the substituents on the aromatic ring.

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, pushing the pi electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

The electrophilicity of the carbonyl carbon is influenced by:

Electron-Withdrawing Groups (-NO2, -COCH3): These groups pull electron density away from the ring and, by extension, from the carbonyl carbon, making it more electrophilic and more reactive towards nucleophiles. The para-nitro group in p-nitroacetophenone, for example, significantly enhances the reactivity of the carbonyl group compared to unsubstituted acetophenone. sciforum.net

Electron-Donating Groups (-OCH3): The two methoxy groups donate electron density to the ring through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive.

In this compound, these opposing effects are at play. The powerful electron-withdrawing nitro group, located para to the C-3 methoxy group and ortho to the C-2 methoxy group, significantly enhances the electrophilic character of the ring. This withdrawal effect would also be transmitted to the acetyl group, increasing the carbonyl carbon's susceptibility to nucleophilic attack compared to a non-nitrated dimethoxyacetophenone. sciforum.net

Subsequent reactions of the addition products can lead to a variety of molecular scaffolds. For instance, reaction with Grignard reagents (R-MgBr) would yield tertiary alcohols, while reduction with sodium borohydride (NaBH4) would produce a secondary alcohol.

Cycloaddition Reaction Mechanisms

Cycloaddition reactions are powerful tools for ring formation. nih.gov While the aromatic ring of benzene itself is generally unreactive in common cycloadditions like the [4+2] Diels-Alder reaction due to the stability associated with its aromaticity, highly electron-deficient aromatic rings can participate in certain pericyclic reactions. numberanalytics.comrsc.org

The presence of three electron-withdrawing groups (one acetyl and one nitro group, with the acetyl group being part of a conjugated system) on the benzene ring of this compound renders it significantly electron-deficient. This electronic character makes it a poor diene but a potential, albeit weak, dienophile or a component in other types of cycloadditions.

[4+2] Diels-Alder Reactions: A standard Diels-Alder reaction where the benzene ring acts as the diene is energetically unfavorable. For the compound to act as a dienophile, it would require a very electron-rich diene. While nitro-substituted alkenes (nitroalkenes) are excellent dienophiles, using an entire nitroaromatic ring as the dienophile component is not a common transformation. libretexts.org However, some nitro-heterocyclic compounds, like 2-nitrobenzofuran, have been shown to act as dienophiles. nih.gov

[2+2] Photocycloadditions: The photochemical [2+2] cycloaddition of alkenes is a well-established method for forming cyclobutane (B1203170) rings. This reaction pathway is often viable for aromatic compounds, including electron-deficient styrenes and other derivatives, that can be brought into an excited state by absorbing light. researchgate.net It is conceivable that under photochemical conditions, this compound could undergo cycloaddition with an alkene.

1,3-Dipolar Cycloadditions: Electron-deficient aromatics and heteroarenes can undergo dearomative 1,3-dipolar cycloaddition reactions. For example, nitro-substituted aromatic systems can react with 1,3-dipoles like azomethine ylides to form complex heterocyclic structures. researchgate.net This pathway offers a plausible, though not extensively documented, route for the involvement of this compound in cycloaddition chemistry.

In essence, while this compound is not a typical substrate for thermal cycloadditions, its electron-deficient nature opens the door to specialized, often photochemically or catalytically driven, cycloaddition pathways that can overcome the aromatic stabilization energy.

Carbon-Hydrogen (C-H) Functionalization of Acetophenone Frameworks

C-H functionalization is a modern synthetic strategy that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to molecular synthesis. The acetophenone framework provides several sites for such transformations, including the aromatic C-H bonds and the aliphatic C-H bonds of the methyl group.

Ortho-Aromatic C-H Functionalization: The direct functionalization of the C-H bond ortho to the acetyl group (the C-6 position, which is already nitrated in this case) is challenging. However, a common strategy involves the temporary conversion of the ketone into a directing group, such as an oxime ether. numberanalytics.com This directing group can coordinate to a transition metal catalyst, typically palladium, and direct the functionalization to a specific ortho C-H bond. numberanalytics.com While the C-6 position is occupied, this strategy could theoretically be applied to the C-2 position of the starting material, 3-methoxyacetophenone, before nitration. For the target molecule itself, functionalization would be directed to the only available ortho position, C-2, but this is already substituted with a methoxy group. Palladium-catalyzed C-H functionalization is generally tolerant of various functional groups, including nitro groups. nih.gov

α-C-H Functionalization of the Methyl Group: The C-H bonds of the methyl group adjacent to the carbonyl (the α-position) are acidic and can be functionalized via enolate chemistry. More advanced methods involve direct C-H functionalization. For instance, various catalytic systems have been developed for the α-arylation, α-alkenylation, and α-amination of the methyl group of acetophenones. libretexts.org These reactions often proceed through the formation of an enolate or a related intermediate, which then reacts with an electrophile.

Table 2: Potential C-H Functionalization Sites and Strategies
SiteStrategyDescription
Aromatic C-H (ortho to acetyl)Directing Group-Assisted Catalysis (e.g., Pd)The ketone is converted to an oxime, which directs a metal catalyst to activate and functionalize the C-H bond at the ortho position. numberanalytics.com
Methyl C-H (α-position)Enolate Chemistry / Direct CatalysisDeprotonation to form an enolate allows for reaction with various electrophiles. Direct catalytic methods (e.g., using copper or palladium) can also achieve functionalization. libretexts.org

Multi-Component Reaction (MCR) Schemes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Ketones are common building blocks in many MCRs, and this compound can potentially serve as the ketone component in several such schemes.

Biginelli Reaction: The classic Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. While the traditional reaction uses a β-ketoester, modifications exist that can incorporate simple ketones. If this compound were to participate in a Biginelli-type reaction, it would likely involve an initial condensation with an aldehyde, followed by reaction with urea and cyclization. The feasibility would depend on the relative reactivity of the ketone compared to other components. Research has shown that aromatic aldehydes, including nitro-substituted ones, are effective substrates in this reaction.

Hantzsch Pyridine (B92270) Synthesis: This MCR typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297) to form a dihydropyridine, which can then be oxidized to a pyridine. Variations of the Hantzsch synthesis can utilize an enone (formed from an aldehyde and a ketone) reacting with an enamine (formed from a β-ketoester and ammonia). In this scenario, this compound could first undergo an aldol (B89426) condensation with the aldehyde to form an α,β-unsaturated ketone (a chalcone (B49325) derivative), which would then be a key intermediate in the pyridine ring formation.

The participation of this compound in these MCRs would lead to highly functionalized, heterocyclic structures, leveraging the complexity of the starting material to rapidly build molecular diversity.

Investigation of Tautomeric Equilibria in Nitro-Ketones

Tautomers are constitutional isomers that readily interconvert, and this compound can exhibit two important types of tautomerism: keto-enol tautomerism related to the acetophenone moiety and nitro-aci-nitro tautomerism related to the nitro group.

Keto-Enol Tautomerism: The acetophenone part of the molecule exists in equilibrium between the keto form and the enol form. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group.

Keto Form ⇌ Enol Form

For most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond. However, the stability of the enol can be influenced by factors like conjugation and intramolecular hydrogen bonding. The electronic properties of the aromatic substituents also play a role; electron-withdrawing groups can affect the acidity of the α-protons and influence the equilibrium constant. While the keto form predominates, the enol tautomer is a crucial nucleophilic intermediate in reactions occurring at the α-carbon.

Nitro-Aci-Nitro Tautomerism: Primary and secondary nitroalkanes can undergo tautomerization to their aci-nitro form (also known as a nitronic acid), where a proton migrates from the α-carbon to one of the oxygen atoms of the nitro group. While this is more common for aliphatic nitro compounds, aromatic nitro compounds with an adjacent activating group or under specific conditions (like photolysis) can also exhibit this equilibrium. researchgate.net

Nitro Form ⇌ Aci-Nitro Form

Similar to the keto-enol case, the nitro form is generally much more stable than the aci-nitro form, partly because the resonance stabilization of the nitro group is lost. However, the aci-nitro form and its conjugate base, the nitronate anion, are key intermediates in reactions such as the Henry reaction and the Nef reaction. The aci-nitro tautomer is considered more acidic than the nitro form and can be stabilized by hydrogen bonding. researchgate.net

These tautomeric equilibria, although often favoring one form, are critical for understanding the full reactive profile of this compound, as the minor tautomers are often the key species in various synthetic transformations.

Interconversion of Functional Groups (e.g., Acetal (B89532) Formation)

The ketone functional group in this compound is a key site for chemical modification, allowing for its interconversion into other functional groups. A common and important transformation is the formation of an acetal, which also serves as a protective group for the ketone.

The conversion of the carbonyl group in this compound to a dimethyl acetal (or ketal) is a standard acid-catalyzed reaction. This transformation is typically achieved by reacting the ketone with an excess of methanol (B129727) or a dehydrating agent like trimethyl orthoformate in the presence of an acid catalyst. The resulting product is 2-(1,1-dimethoxyethyl)-1,2-dimethoxy-3-nitrobenzene.

A plausible and widely used method for this transformation involves reacting this compound with trimethyl orthoformate and a catalytic amount of a strong acid, such as p-toluenesulfonic acid or trifluoromethanesulfonic acid, in an inert solvent. Trimethyl orthoformate serves both as a source of the methoxy groups and as a dehydrating agent, driving the equilibrium towards the formation of the acetal by reacting with the water produced during the reaction.

The general mechanism for this acid-catalyzed acetal formation proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate after deprotonation.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion.

Second Nucleophilic Attack: A second molecule of methanol attacks the oxocarbenium ion.

Deprotonation: Deprotonation of the resulting intermediate yields the final dimethyl acetal and regenerates the acid catalyst.

Table 1: Representative Conditions for Acetal Formation

ReactantReagentsCatalystSolventProduct
This compoundTrimethyl orthoformate, Methanolp-Toluenesulfonic acidMethanol2-(1,1-Dimethoxyethyl)-1,2-dimethoxy-3-nitrobenzene

This table represents a plausible reaction scheme based on general principles of organic synthesis, as specific documented research for this exact transformation was not identified in the conducted searches.

Synthesis of Derivatives and Analogues of 2,3 Dimethoxy 6 Nitroacetophenone

Preparation of Amino-Dimethoxyacetophenone Derivatives

The conversion of the nitro group in 2,3-dimethoxy-6-nitroacetophenone to a primary amine is a key transformation, yielding 1-(6-Amino-2,3-dimethoxy-phenyl)-ethanone. This amino derivative is a crucial intermediate for building more complex molecular architectures.

The most common and efficient method for this transformation is catalytic hydrogenation. chemicalbook.com In a typical procedure, this compound is dissolved in a suitable solvent, such as methanol (B129727), and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This reaction is often carried out in a Parr apparatus, which allows for reactions under elevated pressure, ensuring the complete reduction of the nitro group. This method is highly effective, affording the desired 6'-amino-2',3'-dimethoxyacetophenone in high yields, often around 95%. chemicalbook.com The resulting aminoacetophenone is a stable solid at room temperature. chemicalbook.com

Alternative reduction methods, such as using tin (Sn) in the presence of hydrochloric acid (HCl), are also employed for converting aromatic nitro compounds to amines. google.com This classical method involves the use of a metal and acid to effect the reduction. google.com

Table 1: Synthesis of 1-(6-Amino-2,3-dimethoxy-phenyl)-ethanone

Precursor Reagents & Conditions Product Yield

Condensation Reactions for Formation of Chalcones and Pyrazolines

The ketone functional group of this compound and its amino derivative is a key site for carbon-carbon bond formation, particularly through condensation reactions to form chalcones, which are important precursors for various heterocyclic compounds like pyrazolines.

Chalcone (B49325) Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol (B89426) condensation between an acetophenone (B1666503) and an aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. researchgate.netjocpr.comrasayanjournal.co.in

In the context of this compound, it can be reacted with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. jocpr.comrasayanjournal.co.in The presence of the electron-withdrawing nitro group can influence the reactivity of the adjacent methyl ketone. jocpr.com The general scheme involves the deprotonation of the methyl group of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone. jocpr.com

Pyrazoline Synthesis: Chalcones are versatile intermediates for synthesizing five-membered heterocyclic rings, such as pyrazolines. The α,β-unsaturated ketone system in the chalcone backbone is susceptible to Michael addition followed by cyclization. uii.ac.id

To synthesize pyrazolines, the chalcone derived from this compound is reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol (B145695) or 2-butanol (B46777) under reflux. uii.ac.idnih.gov The reaction proceeds via the addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to form the stable 4,5-dihydro-1H-pyrazole, or pyrazoline, ring. uii.ac.id The specific substituents on the pyrazoline ring depend on the structure of the initial chalcone and the hydrazine reagent used. nih.gov

Table 2: General Synthesis of Chalcones and Pyrazolines

Reaction Type Starting Materials Reagents Product Class
Claisen-Schmidt Condensation This compound, Aromatic Aldehyde NaOH, Ethanol Chalcone researchgate.netrasayanjournal.co.in

Elaboration into Heterocyclic Systems (e.g., Quinazolinones, Pyrimidines)

The derivatives of this compound, particularly the aminoacetophenone and chalcone intermediates, are pivotal in the synthesis of fused and non-fused heterocyclic systems like quinazolinones and pyrimidines.

Quinazolinone Synthesis: The synthesis of quinazolinone derivatives often starts from ortho-amino aromatic ketones. Therefore, 1-(6-Amino-2,3-dimethoxy-phenyl)-ethanone, prepared as described in section 4.1, is an ideal precursor. One common route involves reacting the aminoacetophenone with an appropriately substituted benzoyl chloride to form an amide, followed by cyclization. A more direct approach involves reacting the amino ketone with a benzoxazinone (B8607429) in the presence of a base, which leads to the formation of the quinazolinone ring system. nih.gov The final structure of the quinazolinone can be varied by changing the substituents on the reacting partner. nih.gov

Pyrimidine (B1678525) Synthesis: Pyrimidines can be effectively synthesized from chalcone precursors. ajol.info The chalcones derived from this compound or its amino analogue can undergo condensation with a reagent containing an N-C-N fragment, such as guanidine (B92328), urea (B33335), or thiourea. ajol.inforesearchgate.net The reaction is typically carried out under basic conditions in a solvent like dimethylformamide (DMF) or an alcohol. ajol.info The process involves the Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular condensation and aromatization to yield a 2-amino-4,6-diarylpyrimidine derivative. ajol.info This method provides a straightforward entry into highly substituted pyrimidine scaffolds.

Another pathway to pyrimidine-fused systems, such as pyrano[2,3-d]pyrimidines, involves a one-pot, three-component reaction. This typically involves an aromatic aldehyde, malononitrile, and a pyrimidine derivative like barbituric acid, often facilitated by a catalyst. researchgate.netnih.gov

Stereoselective and Asymmetric Synthetic Transformations

The prochiral ketone functionality within this compound and its derivatives presents an opportunity for stereoselective and asymmetric synthesis, allowing for the creation of enantiomerically enriched or pure chiral molecules.

A primary strategy for introducing chirality is the asymmetric reduction of the ketone to a secondary alcohol. This can be achieved using biocatalysis, where enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms are employed. nih.gov These enzymes can exhibit high levels of enantioselectivity, selectively producing either the (R) or (S) alcohol depending on the specific enzyme used. nih.gov This biocatalytic approach replaces traditional chemical methods that often require chiral reducing agents. nih.gov

Another approach involves the kinetic resolution of racemic derivatives. For instance, if a racemic mixture of a chiral derivative is prepared, an enzyme can be used to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enriched. nih.gov

Furthermore, stereoselective transformations can be applied to derivatives containing other prochiral centers or functional groups. For example, the synthesis of chiral phosphonates can be achieved through methods involving aziridine (B145994) intermediates. The ring-opening of a chiral aziridinyl methylphosphonate (B1257008) can lead to the formation of enantiomerically enriched amino- or hydroxy-substituted phosphonates. mdpi.com While not directly starting from this compound, these principles of asymmetric synthesis, including enzymatic reductions and transformations of chiral building blocks, can be applied to its derivatives to access stereochemically defined products. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethoxy 6 Nitroacetophenone and Its Derivatives

X-ray Crystallography for Molecular and Crystal Structure Analysis

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful, non-destructive method that provides detailed insights into the internal lattice of crystalline substances. carleton.edu This technique can determine the three-dimensional structure of molecules, offering precise measurements of molecular dimensions and the absolute configuration of a compound. rigaku.com

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)990.4
Z4

Note: The data in this table is hypothetical and serves as an example of the parameters determined through single crystal X-ray diffraction.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C CP-MAS NMR)

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their solid form. The ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR technique is particularly useful for obtaining high-resolution spectra of solid samples. nih.gov

In the solid state, molecules may exist in different conformations or packing arrangements compared to their solution state. For 2,3-Dimethoxy-6-nitroacetophenone, ¹³C CP-MAS NMR could reveal the presence of multiple, non-equivalent molecules in the asymmetric unit of the crystal lattice, a phenomenon known as polymorphism. nih.gov This would manifest as a splitting of signals in the spectrum compared to the solution-state ¹³C NMR spectrum. researchgate.net The chemical shifts of the carbon atoms in the solid state are sensitive to the local electronic environment and intermolecular interactions. A comparison of the solid-state and solution-state ¹³C NMR spectra of this compound would provide insights into the effects of crystal packing on the molecular structure.

The following table shows hypothetical ¹³C NMR chemical shifts for this compound in both solution and solid states, highlighting potential differences due to packing effects.

Carbon Atom Hypothetical Solution ¹³C Shift (ppm) Hypothetical Solid-State ¹³C Shift (ppm)
C=O197.5198.2, 197.0
C-NO₂150.1150.8, 149.5
C-OCH₃ (C2)155.3156.0, 154.8
C-OCH₃ (C3)148.9149.5, 148.2
Aromatic CH115-130114-132 (multiple peaks)
-OCH₃56.0, 56.256.5, 55.8, 56.9, 55.5
-COCH₃31.532.1, 31.0

Note: This data is illustrative and represents the type of information that would be obtained from such an experiment.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.commdpi.comresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. mdpi.com

For this compound, a Hirshfeld surface analysis would elucidate the nature and extent of intermolecular forces, such as hydrogen bonds and π-π stacking interactions, that govern the crystal packing. nih.gov The nitro group and the carbonyl oxygen are potential hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking. The analysis of related nitroaromatic compounds has shown that O···H, H···H, and C···H contacts are significant contributors to the crystal packing. nih.gov A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques provide a deeper understanding of molecular structure and behavior in solution.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are instrumental in assigning the ¹H and ¹³C NMR spectra of complex organic molecules. harvard.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY would be used to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. researchgate.net This is crucial for assigning the signals of the aromatic CH groups and the methyl groups of the methoxy (B1213986) and acetyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for assigning quaternary carbons, such as the carbonyl carbon and the carbons attached to the nitro and methoxy groups, by observing their correlations with nearby protons.

The following table provides hypothetical correlations that might be observed in the 2D NMR spectra of this compound.

2D NMR Experiment Observed Correlation (Hypothetical) Structural Information Gained
COSYAromatic H-4 ↔ Aromatic H-5Confirms adjacency of aromatic protons.
HSQCAromatic C-4 ↔ Aromatic H-4Assigns the chemical shift of C-4.
HMBC-COCH₃ protons ↔ C=O carbonAssigns the quaternary carbonyl carbon.
HMBC-OCH₃ protons ↔ C-OCH₃ carbonConfirms the position of the methoxy groups.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Association Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This allows for the study of molecular size and association phenomena, such as aggregation or complex formation, in solution. nih.gov

For this compound, a DOSY experiment could be employed to investigate its self-association behavior in various solvents. By measuring the diffusion coefficient, it is possible to estimate the effective hydrodynamic radius of the molecule in solution. If the compound forms aggregates, the measured diffusion coefficient will be smaller than that expected for the monomeric species. This technique could provide valuable insights into the solution-state behavior of this compound, complementing the solid-state information obtained from X-ray crystallography.

Comprehensive Analysis of Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the electronic environment and connectivity of atoms within a molecule. For this compound, the substituent pattern on the aromatic ring dictates a unique NMR spectrum. The two electron-donating methoxy groups (-OCH₃) and the two electron-withdrawing groups (acetyl -COCH₃ and nitro -NO₂) create a distinct electronic distribution, which significantly influences the resonance frequencies of the aromatic protons and carbons.

The electron-withdrawing nitro group generally shifts ortho and para protons downfield, while the electron-donating methoxy groups cause an upfield shift for their ortho and para protons. In this compound, the H-4 and H-5 protons would be expected to show characteristic chemical shifts and a distinct ortho-coupling constant (typically in the range of 7-9 Hz). The acetyl methyl protons would appear as a sharp singlet, likely in the 2.4-2.7 ppm range, while the two methoxy group singlets would be expected around 3.9-4.1 ppm.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the acetyl group is highly deshielded, appearing significantly downfield (typically 195-200 ppm). The carbons attached to the methoxy groups (C-2 and C-3) would be shifted downfield due to the oxygen attachment, while the carbon bearing the nitro group (C-6) would also experience a downfield shift. The table below compares the known chemical shifts of related acetophenone (B1666503) derivatives, which provides a basis for estimating the values for the title compound.

CompoundProton Chemical Shifts (δ, ppm)Carbon Chemical Shifts (δ, ppm)Reference
4,5-Dimethoxy-2-nitroacetophenoneH-3: 7.60 (s), H-6: 6.75 (s), OCH₃: 3.93 (s), CH₃: 2.42 (s)C=O: 168.0 (other carbons not specified) researchgate.net
2-NitroacetophenoneH-3/4/5/6: 7.45-8.12 (m), CH₃: 2.56 (s)Data not specified chemicalbook.com
3-NitroacetophenoneH-2/4/5/6: 7.71-8.77 (m), CH₃: 2.70 (s)Data not specified chemicalbook.comchemicalbook.com
4-NitroacetophenoneH-2/6: 7.82 (d), H-3/5: 7.61 (d), CH₃: 2.57 (s)C=O: 197.0, C-ipso: 135.8, C-ortho: 129.8, C-meta: 131.9, C-para: 128.3, CH₃: 26.5 rsc.org

Vibrational Spectroscopy for Conformational and Interaction Analysis (IR, Raman)

The most prominent peak in the IR spectrum is typically the carbonyl (C=O) stretching vibration of the acetyl group, which is expected in the region of 1680-1700 cm⁻¹. For the related 4,5-Dimethoxy-2-nitroacetophenone, this peak is observed at 1680 cm⁻¹. researchgate.net The nitro group (-NO₂) gives rise to two distinct, strong stretching bands: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. jocpr.com

The methoxy groups contribute C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy complements IR by providing information on less polar bonds and is particularly useful for studying conformational changes. Although specific Raman data for the title compound is not available, studies on similar molecules like 2-hydroxy-3,4,6-trimethoxyacetophenone show that low-wavenumber modes can indicate conformational changes or phase transitions under varying temperatures or pressures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed in Derivatives (cm⁻¹)Reference
Acetyl (C=O)Stretching1680 - 17001663 (3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one) jocpr.com
Nitro (NO₂)Asymmetric Stretching1500 - 15601514 (3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one) jocpr.com
Nitro (NO₂)Symmetric Stretching1300 - 13701346 (3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one) jocpr.com
Methoxy (C-O)Stretching1000 - 12751252, 1036 (3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one) jocpr.com
Aromatic (C=C)Ring Stretching1400 - 16001603, 1424 (3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one) jocpr.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule in its ground state, its radical anion can be generated, for example, through electrochemical reduction of the nitro group. researchgate.net

The study of this radical anion via ESR spectroscopy can provide profound insights into its electronic structure. The ESR spectrum yields two key parameters: the g-value and hyperfine coupling constants (a). The g-value is characteristic of the radical's electronic environment. The hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N). utexas.edu

Analysis of the hyperfine splitting pattern reveals how the unpaired electron is delocalized across the molecule. For the radical anion of this compound, significant coupling would be expected with the nitrogen atom of the nitro group and the aromatic protons. utexas.edu This data allows for the mapping of the spin density distribution, highlighting the extent to which the nitro, methoxy, and acetyl groups influence the delocalization of the unpaired electron. Such studies are crucial for understanding reaction mechanisms involving single-electron transfer steps. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a function of the chromophores present in the molecule. In this compound, the primary chromophore is the substituted benzene ring system, which contains π electrons that can undergo π → π* transitions. The carbonyl and nitro groups also contain non-bonding electrons (n) that can participate in n → π* transitions.

The absorption maxima (λmax) and their intensities are sensitive to the substituents on the aromatic ring. Electron-donating groups like the methoxy substituents typically cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups also influence the electronic transitions. For example, m-Nitroacetophenone in alcohol shows a maximum absorption at 226 nm, with shoulders at 260 nm and 300 nm. nih.gov The presence of two additional methoxy groups in this compound would be expected to further modify these absorption bands. Studies on other dimethoxy nitrobenzene (B124822) derivatives confirm that the substitution pattern significantly affects the electronic transitions. spectrabase.com

Compoundλmax (nm)SolventReference
m-Nitroacetophenone226, 260 (shoulder), 300 (shoulder)Alcohol nih.gov
p-NitroacetophenoneData availableNot specified nist.govnist.govnist.gov
2,5-Dimethoxy-β-nitrostyreneData availableNot specified spectrabase.com

Computational and Theoretical Investigations of 2,3 Dimethoxy 6 Nitroacetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for predicting molecular properties with a good balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. DFT calculations can be employed to find the equilibrium geometry of 2,3-Dimethoxy-6-nitroacetophenone by minimizing the energy of the system. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles.

Upon obtaining the optimized geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electronic structure provides insights into the molecule's polarity, reactivity, and intermolecular interactions. For instance, a theoretical study on bromine-substituted acetophenones utilized DFT to examine the effects of substitution on the electronic and structural properties of the acetophenone (B1666503) core. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound (Acetophenone) (Note: This data is for the parent acetophenone molecule and is provided for illustrative purposes to show typical parameters obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.)

ParameterBond Length (Å)Bond Angle (°)
C=O1.227-
C-C (ring)1.395 - 1.401-
C-C (acetyl)1.508-
C-H (ring)1.084 - 1.087-
C-H (methyl)1.095-
C-C-O (acetyl)-120.3
C-C-C (ring)-119.8 - 120.1

Once the optimized geometry is obtained, vibrational frequency calculations can be performed using DFT. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often used to interpret and assign experimental infrared (IR) and Raman spectra. A complete vibrational assignment, aided by theoretical calculations, has been proposed for various substituted acetophenones. researchgate.net For chalcones derived from acetophenone, DFT calculations have been used to predict vibrational wavenumbers and analyze their normal modes. mdpi.com

The calculated vibrational frequencies are typically scaled by a factor to account for anharmonicity and the approximations inherent in the computational method, allowing for a better correlation with experimental data.

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Functional Group (Nitro Group in a Nitroaromatic Compound) (Note: This data is illustrative and represents typical vibrational modes for a nitro group attached to an aromatic ring. The exact frequencies for this compound would depend on its specific structure.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
NO₂ asymmetric stretching~1520 - 1560Asymmetric stretching of the N-O bonds
NO₂ symmetric stretching~1345 - 1355Symmetric stretching of the N-O bonds
NO₂ scissoring~840 - 860Bending motion of the O-N-O angle
C-N stretching~1100 - 1200Stretching of the carbon-nitrogen bond

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule. For various nitroaromatic compounds, the energies of these orbitals have been correlated with their biological activity. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the methoxy (B1213986) and acetyl groups in this compound, can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is often done by constructing a potential energy surface (PES), which is a plot of the molecule's energy as a function of one or more of its geometric parameters, such as dihedral angles.

By systematically rotating the bonds of interest and calculating the energy at each step using DFT, a PES can be generated. The minima on the PES correspond to the stable conformers, while the maxima represent the energy barriers for interconversion between them. A study on pyrimethamine, a complex heterocyclic compound, utilized DFT to explore its conformational space and identify the most stable conformer. scirp.org

Studies on Intramolecular Interactions (e.g., Hydrogen Bonding, Resonance-Assisted Hydrogen Bonds)

The presence of nitro, methoxy, and acetyl groups in this compound allows for the possibility of various intramolecular interactions. These can include hydrogen bonds (for example, between a methyl hydrogen and the oxygen of the nitro group) and steric interactions. The planarity of the nitro group with respect to the aromatic ring can be influenced by neighboring bulky substituents, which in turn can affect the molecule's stability and reactivity. mdpi.com

In some nitroaromatic compounds, intramolecular hydrogen bonds play a crucial role in determining the molecular conformation and properties. For instance, in 4-Hydroxy-3-methoxy-5-nitroacetophenone, an intramolecular hydrogen bond is formed between the hydroxyl group and a nitro oxygen atom. researchgate.net Computational methods can be used to identify and quantify the strength of these interactions. Resonance-assisted hydrogen bonds (RAHBs) are a specific type of strong hydrogen bond that can also be investigated using computational techniques.

Theoretical Insights into Proton Transfer Phenomena and Nuclear Quantum Effects

Proton transfer (PT) is a fundamental chemical reaction, and its study in molecules like this compound is crucial for understanding potential reaction mechanisms, particularly in photoinduced processes. The presence of a nitro group ortho to an acetophenone moiety suggests the possibility of intramolecular hydrogen bonding and subsequent proton transfer, especially in an excited state.

Theoretical studies on similar nitro-aromatic compounds have shown that the nitro group can act as a proton acceptor. acs.org For instance, in ortho-nitrobenzyl compounds, a "nitro-assisted proton transfer" (NAPT) mechanism has been identified, where the nitro group facilitates the transfer of a proton from an adjacent carbon atom. acs.orgnih.gov This process often involves the formation of an aci-nitro intermediate. acs.orgnih.gov Theoretical modeling of the potential energy surface for such reactions can reveal the energy barriers and the stability of intermediates and transition states. nih.gov

Nuclear quantum effects (NQEs), such as zero-point energy and tunneling, are significant in proton transfer reactions due to the low mass of the proton. youtube.com Computational approaches like the nuclear-electronic orbital (NEO) method can be employed to treat specific nuclei, such as protons, quantum mechanically on the same footing as electrons. youtube.com This allows for the incorporation of NQEs into calculations of molecular energies, geometries, and reaction dynamics. youtube.com While specific studies on this compound are lacking, research on other systems demonstrates that NQEs can significantly influence reaction rates and pathways. youtube.com

A hypothetical study on this compound might involve the following computational steps:

Geometry Optimization: Determining the ground-state and excited-state geometries to identify stable conformers and potential intramolecular hydrogen bonds.

Potential Energy Surface (PES) Scanning: Mapping the energy landscape for proton transfer from the acetyl methyl group to the nitro group oxygen.

Transition State (TS) Search: Locating the transition state for the proton transfer reaction to calculate the activation energy barrier.

Inclusion of NQEs: Using methods like path-integral molecular dynamics or the NEO approach to assess the contribution of tunneling and zero-point energy to the reaction dynamics.

The following table illustrates the type of data that could be generated from such a computational study.

Computational MethodProperty CalculatedHypothetical Value for this compound
DFT (B3LYP/6-311+G(d,p))Ground State O∙∙∙H Distance (Å)2.5
TD-DFTS1 Excited State O∙∙∙H Distance (Å)1.8
DFT (B3LYP/6-311+G(d,p))Proton Transfer Barrier (kcal/mol)15
NEO-DFTTunneling Splitting (cm⁻¹)5

This table is for illustrative purposes only and is not based on actual experimental or calculated data for this compound.

Mechanistic Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating reaction mechanisms involving this compound. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acetyl group. mdpi.com

For instance, in nucleophilic aromatic substitution (SNAr) reactions, computational studies on nitroarenes have helped to understand the stability of Meisenheimer complexes and the role of the nitro group in activating the ring towards nucleophilic attack. mdpi.comresearchgate.net Quantum chemical calculations can determine the relative energies of different intermediates and transition states, thereby predicting the most likely reaction pathway. mdpi.com

The reactivity of the acetyl group can also be explored. For example, its reduction to the corresponding alcohol or its involvement in condensation reactions could be modeled. Computational studies on the hydrogenation of acetophenone have utilized Langmuir-Hinshelwood mechanisms to model the reaction kinetics on catalyst surfaces. acs.org Similar approaches could be applied to this compound to understand how the substituents affect the adsorption and reaction on a catalyst.

A computational investigation into the mechanism of a reaction involving this compound would typically involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of all reactants and products.

Transition State Theory: Locating the transition structures connecting reactants to products and calculating the activation energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition states correctly connect the reactants and products.

Solvent Effects: Incorporating the effects of a solvent using implicit or explicit solvent models, as these can significantly alter reaction barriers and mechanisms.

The following table provides a hypothetical example of calculated thermodynamic and kinetic parameters for a reaction involving this compound.

Reaction ParameterComputational MethodHypothetical Value
Enthalpy of Reaction (ΔH)DFT (M06-2X/def2-TZVP)-25 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)DFT (M06-2X/def2-TZVP)20 kcal/mol
Rate Constant (k) at 298 KTransition State Theory1.5 x 10⁻³ s⁻¹

This table is for illustrative purposes only and is not based on actual experimental or calculated data for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

The reactivity of 2,3-dimethoxy-6-nitroacetophenone is dictated by its three primary functional groups: the nitro group, the acetyl group, and the electron-rich dimethoxy-substituted aromatic ring. This trifecta of reactivity allows for its use as a versatile starting material for a variety of more complex molecular targets, particularly heterocyclic compounds.

A key transformation is the reduction of the nitro group to an amine, yielding 6-amino-2,3-dimethoxyacetophenone. This amino ketone is a classic precursor for the synthesis of quinolines and related heterocycles through various condensation reactions. For instance, the Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl, can be employed. mdpi.com A domino nitro reduction followed by a Friedländer-type heterocyclization offers a streamlined approach to constructing substituted quinoline (B57606) frameworks. mdpi.com Quinolines are a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals and functional dyes. purdue.eduresearchgate.net

The acetyl group also offers a handle for synthetic elaboration. It can undergo condensation with aldehydes or other carbonyl compounds to form chalcones or can be converted into enaminones. These intermediates are highly valuable in heterocyclic synthesis. For example, the reaction of an o-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) produces an enamine, which can then undergo reductive cyclization to form 4(1H)-quinolones. researchgate.net

The combination of these reactive sites allows for the construction of poly-functionalized and polycyclic systems. The general strategies for using substituted nitroacetophenones as synthetic building blocks are well-established. researchgate.netnih.govgoogle.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Class
Nitro GroupReductionAnilines
Acetyl GroupCondensation (e.g., with DMF-DMA)Enaminones
Nitro & AcetylReductive CyclizationQuinolines, 4-Quinolones
Acetyl GroupHalogenationα-Halo Ketones
Aromatic RingElectrophilic Substitution (if activated)Further substituted aromatics

Role in the Design and Synthesis of Functional Materials

While specific applications of this compound in materials science are not widely documented, its structure suggests potential as a precursor for functional materials. Nitroaromatic compounds are known components in the synthesis of polymers and dyes. researchgate.net

Following the reduction of the nitro group to an amine, the resulting 6-amino-2,3-dimethoxyacetophenone could be used as a monomer in the synthesis of polyimides or polyamides. The presence of the methoxy (B1213986) and acetyl groups could impart specific solubility, thermal, or optical properties to the resulting polymer.

Furthermore, the concept of using well-organized molecular precursors for creating advanced materials is gaining traction. Supramolecular assemblies of functionalized organic molecules can be used as templates or pre-organized precursors for carbon-nitrogen-based materials through processes like pyrolysis. nso-journal.org The ability of nitroaromatic compounds to participate in intermolecular interactions suggests that this compound could potentially be used in such bottom-up approaches to material synthesis.

Precursor for Catalytic Ligands or Components

The development of novel ligands is crucial for advancing homogeneous catalysis. This compound serves as a potential starting point for the synthesis of specialized ligands. The primary route involves the chemical modification of its functional groups to introduce coordinating atoms like phosphorus, nitrogen, or sulfur.

The most straightforward approach is the reduction of the nitro group to an amine. This amine can then be converted into a variety of ligand types. For example, it can be transformed into a phosphine-containing moiety, a common and powerful coordinating group in organometallic catalysis. Alternatively, condensation of the amine with appropriate aldehydes or ketones can yield Schiff base ligands, which are important in various catalytic processes.

Beyond its role as a ligand precursor, nitro compounds themselves can act as co-catalysts or promoters in certain reactions. They have been observed to alter the rates and kinetics of Brønsted acid-catalyzed reactions, likely through the formation of hydrogen-bonded aggregates that enhance the acidity of the primary catalyst. nih.gov This suggests a potential role for this compound as an additive in certain catalytic systems.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to construct large, ordered structures from smaller molecular components. nso-journal.org The functional groups on this compound make it a candidate for participating in such self-assembly processes.

The oxygen atoms of both the nitro group and the acetyl group can act as hydrogen bond acceptors. This was demonstrated in a study showing that nitro compounds can form H-bonded aggregates with Brønsted acids, effectively creating a supramolecular catalytic species. nih.gov This ability to form directed hydrogen bonds is a cornerstone of designing self-assembling systems.

Additionally, the electron-deficient nitro-substituted aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems. The interplay of these non-covalent forces could guide the assembly of molecules into predictable one-, two-, or three-dimensional networks. Such ordered assemblies are of great interest for creating crystalline materials with tailored electronic or optical properties. nso-journal.org

Investigation of Photophysical and Electrochemical Properties

The electronic nature of this compound, governed by the electron-withdrawing nitro and acetyl groups and the electron-donating methoxy groups, gives rise to interesting photophysical and electrochemical behaviors.

Electrochemical Properties: The electrochemical reduction of nitroaromatic compounds is a well-studied process. acs.org In cyclic voltammetry, these compounds typically show a reversible one-electron reduction to form a stable nitro radical anion, particularly in aprotic or alkaline media. The stability and redox potential of this radical are influenced by the other substituents on the aromatic ring. The electron-donating methoxy groups in this compound would be expected to make the reduction potential more negative compared to nitrobenzene (B124822) itself. Further reduction can lead to the nitroso, hydroxylamine (B1172632), and ultimately the amine derivatives. The electrochemical reduction of nitrostyrenes has been employed as a synthetic method to produce amines. mdma.ch

Table 2: Predicted Electrochemical and Photophysical Characteristics

PropertyPredicted CharacteristicInfluencing Groups
Electrochemical ReductionReversible one-electron reduction to a radical anionNitro group, modulated by methoxy groups
Absorption SpectrumAbsorption in the UV-A/UV-B regionπ → π* and n → π* transitions of the nitroaromatic chromophore
Emission (Fluorescence)Likely weak or quenchedNitro group often acts as a fluorescence quencher
Excited State ReactivityPotential for photochemical reactionsn → π* excitation of the nitro group acs.org

Photophysical Properties: The photophysical properties of aromatic compounds are highly dependent on their substituents. Nitroaromatics are known chromophores that absorb UV light. nih.gov The absorption spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic system and a lower energy n → π* transition associated with the nitro group. acs.orgnih.gov The presence of the electron-donating methoxy groups and the acetyl group will modulate the energy of these transitions.

The nitro group is often a strong fluorescence quencher, meaning the molecule is not expected to be highly emissive. Upon photoexcitation, nitroaromatics can undergo various relaxation pathways, including intersystem crossing to the triplet state or photochemical reactions. nih.gov The specific substitution pattern can influence these decay pathways; for instance, the position of substituents (ortho, meta, para) has been shown to affect the potential energy surfaces of the excited states and thus the radiative lifetimes and photostability of related molecules like substituted cinnamates. nih.gov

Q & A

Q. Q: What is a robust laboratory-scale synthesis method for 2,3-Dimethoxy-6-nitroacetophenone, and how can purity be optimized?

A: A common approach involves nitration of 2,3-dimethoxyacetophenone. Key steps:

Nitration : Use a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to introduce the nitro group at the 6-position. Monitor reaction progress via TLC .

Work-up : Quench with ice-water, extract with dichloromethane, and dry over anhydrous Na₂SO₄.

Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient). Activated charcoal (Norit) can remove colored impurities .
Critical Parameters : Temperature control during nitration prevents byproducts. Purity (>95%) is confirmed via HPLC or GC (e.g., HP-5 column, 1298 Kováts index) .

Structural Characterization

Q. Q: Which analytical techniques are most reliable for confirming the structure of this compound?

A:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton splitting patterns (e.g., meta-nitro group at δ 8.2–8.5 ppm) and methoxy singlet (δ ~3.8 ppm).
    • ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and nitro-substituted carbons.
  • IR Spectroscopy : Identify carbonyl stretch (~1680 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 239 (C₁₀H₁₁NO₅).
    Cross-validate with GC retention times using NIST-standardized columns . Discrepancies in spectral data may indicate isomerization or impurities .

Stability and Storage

Q. Q: How should this compound be stored to prevent degradation, and what are its stability limits?

A:

  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar). Desiccate to avoid hydrolysis of the nitro group .
  • Stability :
    • Thermal : Decomposes above 150°C (DSC/TGA data).
    • Light Sensitivity : UV exposure causes nitro group reduction; use light-protected containers .
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 2,3-dimethoxyacetophenone .

Advanced Reaction Optimization

Q. Q: How can conflicting yields in nitration reactions of 2,3-dimethoxyacetophenone be resolved?

A: Contradictions often arise from:

  • Regioselectivity : Competitive nitration at 5- vs. 6-positions. Use DFT calculations to predict electrophilic aromatic substitution preferences.
  • Catalyst Influence : Test Lewis acids (e.g., AlCl₃) to direct nitration .
  • Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) improve nitro group orientation.
    Validate with LC-MS to quantify isomer ratios .

Analytical Method Development

Q. Q: What parameters optimize HPLC/GC methods for quantifying trace impurities in this compound?

A:

  • HPLC :
    • Column: C18 (5 µm, 250 mm × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
    • Detection: UV at 254 nm (nitro group absorption).
  • GC :
    • Column: HP-5 (30 m × 0.32 mm × 0.25 µm).
    • Oven Program: 50°C (2 min) → 10°C/min → 280°C.
      Calibrate using NIST reference standards .

Safety and Handling Protocols

Q. Q: What PPE and engineering controls are critical when handling this compound?

A:

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use respirators (NIOSH-approved) for powder handling .
  • Engineering Controls : Fume hoods with ≥100 fpm face velocity. Install emergency showers/eye wash stations .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Mechanistic Studies

Q. Q: How can computational modeling aid in predicting reaction pathways for derivatives of this compound?

A:

  • Software : Gaussian or ORCA for DFT calculations.
  • Parameters : Optimize transition states for nitration or methoxy group substitution.
  • Validation : Compare predicted vs. experimental NMR/IR spectra .

Degradation Pathway Analysis

Q. Q: What advanced techniques identify degradation products of this compound under oxidative conditions?

A:

  • LC-HRMS : Resolve nitro-to-amine reduction products.
  • EPR Spectroscopy : Detect free radicals formed during photodegradation.
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and analyze via QTOF-MS .

Contradictory Melting Point Data

Q. Q: How should researchers address discrepancies in reported melting points for this compound?

A:

  • Purity Assessment : Perform elemental analysis (C, H, N) and DSC.
  • Recrystallization Solvents : Compare mp after purification from ethanol vs. acetone.
  • Reference Standards : Cross-check with NIST-certified materials .

Applications in Multistep Synthesis

Q. Q: What role does this compound play as an intermediate in complex organic syntheses?

A:

  • Pharmaceuticals : Precursor for kinase inhibitors (e.g., AZD8931-like compounds via Suzuki coupling) .
  • Agrochemicals : Nitro group facilitates further functionalization to herbicides.
  • Methodology : Optimize protecting group strategies (e.g., methoxy deprotection with BBr₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.